Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole hydrochloride is a cyclic dipeptide derivative that has gained attention in medicinal chemistry due to its potential applications in drug development. It features a unique structural composition characterized by a hexahydropyrrolo[3,4-c]pyrrole core with a tert-butyl carbamate protecting group. This compound is classified under heterocyclic compounds, which are known for their diverse biological activities and utility in synthesizing complex molecules.
The synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole typically involves several key steps:
The synthesis is usually performed under controlled conditions to optimize reaction parameters such as temperature, solvent choice, and reaction time. While specific industrial methods are not widely documented, laboratory-scale procedures can be scaled up using continuous flow reactors to enhance efficiency and yield.
Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole hydrochloride has a molecular formula of and a molecular weight of approximately 212.29 g/mol. Its structural representation includes:
Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions typical for heterocycles:
These reactions are often facilitated by adjusting reaction conditions such as pH and temperature to favor desired pathways while minimizing side reactions.
The mechanism of action for cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is primarily linked to its interactions with biological targets such as enzymes and receptors. The compound's unique structure allows it to act as an inhibitor or modulator in various biological processes.
Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes involved in disease pathways, although detailed mechanistic studies are still ongoing.
Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole hydrochloride is characterized by:
Key chemical properties include:
Relevant analyses include spectral data from techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), which confirm the structure and purity of the compound.
Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole hydrochloride has several scientific applications:
The construction of the cis-hexahydropyrrolo[3,4-c]pyrrole bicyclic framework necessitates precise stereocontrol to establish the relative cis configuration between the bridgehead protons (H-3a and H-6a) and adjacent stereocenters. Dieckmann-type cyclization of N-protected dialkyl succinate precursors remains a predominant method, where intramolecular condensation under basic conditions (e.g., sodium hydride in tetrahydrofuran) yields the bicyclic enolizable ketone intermediate. Subsequent Wolff-Kishner or Clemmensen reduction furnishes the cis-fused octahydro derivative with retention of configuration at ring junctions [2]. Alternative routes employ ring-closing metathesis (RCM) of diene substrates bearing pyrrolidine and pyrrole moieties. For example, Grubbs second-generation catalysts facilitate the cyclization of diallyl-pyrrolo[3,4-c]pyrrole derivatives at 40–50°C in dichloromethane, achieving >90% conversion to unsaturated bicyclic cores. Catalytic hydrogenation (10 atm H₂, Pd/C) then delivers the saturated cis-isomer exclusively due to steric constraints imposed by the fused ring geometry [6]. Microwave-assisted intramolecular hetero-Diels-Alder reactions have also demonstrated utility, particularly for introducing functional group diversity while maintaining stereofidelity through concerted transition states [4].
Boc (tert-butoxycarbonyl) protection of the secondary amine within hexahydropyrrolo[3,4-c]pyrrole is critical for blocking nucleophilic sites during downstream derivatization. This reaction is typically conducted using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Key operational parameters include:
Post-reaction, aqueous workup (5% citric acid followed by saturated sodium bicarbonate) removes unreacted Boc₂O and base. The crude product is then crystallized from ethyl acetate/hexane mixtures to yield cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole as an off-white solid (mp 78–82°C) with ≥95% purity (HPLC). Subsequent hydrochloride salt formation employs ethereal HCl in dioxane, generating a hygroscopic white powder stored at 0–8°C [5] [8].
Table 1: Optimization of Boc Protection for cis-Hexahydropyrrolo[3,4-c]pyrrole
Solvent | Base | Temperature (°C) | Reaction Time (h) | Mono-Boc Yield (%) | Di-Boc Byproduct (%) |
---|---|---|---|---|---|
Dichloromethane | Triethylamine | 0–5 | 4 | 92 | <3 |
Tetrahydrofuran | Triethylamine | 25 | 2 | 85 | 10 |
Dichloromethane | DIEA* | 0–5 | 3 | 95 | <2 |
Acetonitrile | Triethylamine | 25 | 1.5 | 78 | 15 |
DIEA: N,N-Diisopropylethylamine
Computational physicochemical profiling (log P = 1.09, TPSA = 41.57 Ų) confirms enhanced lipophilicity and membrane permeability of the Boc-protected derivative compared to its polar parent amine [1].
Reductive amination serves dual purposes: introducing substituents while kinetically stabilizing the cis-configuration via steric constraints. For cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole hydrochloride, this involves condensation of aldehydes or ketones with the secondary amine (after Boc deprotection with trifluoroacetic acid) followed by stereoselective reduction. Sodium borohydride in methanol at –20°C achieves >95% conversion with cis:trans diastereoselectivity of 8:1 due to equatorial attack on the iminium intermediate constrained within the bicyclic system [2]. Sodium triacetoxyborohydride in dichloroethane at ambient temperature broadens functional group tolerance, accommodating aryl aldehydes and α-branched aliphatic carbonyls without epimerization. Microwave-assisted protocols (100°C, 10 minutes) accelerate reactions involving sterically hindered ketones (e.g., pinacolone), yielding tertiary amines with 90% diastereomeric excess (cis) [6]. Post-reduction, Boc reprotection (Boc₂O, triethylamine) delivers N-alkylated derivatives amenable to pharmaceutical applications such as orexin receptor modulators or LOX inhibitors [3] [6].
Table 2: Diastereoselectivity in Reductive Amination of Hexahydropyrrolo[3,4-c]pyrrole
Carbonyl Compound | Reductant | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
---|---|---|---|---|---|
Acetaldehyde | NaBH₄ | Methanol | –20 | 8:1 | 92 |
Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 20:1 | 88 |
Benzaldehyde | NaBH₃CN | Methanol | 0 | 6:1 | 85 |
Pyridine-4-carboxaldehyde | NaBH(OAc)₃ | Tetrahydrofuran | 40 | 15:1 | 90 |
Enantioselective synthesis of cis-hexahydropyrrolo[3,4-c]pyrrole leverages chiral catalysts to establish absolute stereochemistry. Three strategies predominate:
These enantiomerically pure scaffolds serve as precursors to bioactive compounds like LOX inhibitors (patented for cancer therapy) and orexin modulators, where stereochemistry dictates receptor binding affinity [3] [6].
Table 3: Catalytic Asymmetric Methods for Enantiopure cis-Scaffold Synthesis
Method | Catalyst/Agent | Substrate | ee (%) | Yield (%) | Absolute Configuration |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | 3,6-Didehydro derivative | 98 | 95 | (3aR,6aR) |
Organocatalysis | L-Proline | N-Boc-iminopyrrolidine | 92 | 85 | (3aS,6aS) |
Enzymatic Kinetic Resolution | Lipase CAL-B | Racemic Boc-protected amine | 99 | 46* | (3aS,6aS) |
*Theoretical maximum yield for kinetic resolution: 50%
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: